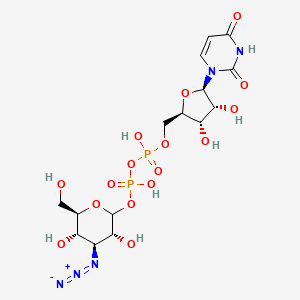
(R)-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-6-methylpyridine and an appropriate amine precursor.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industrial applications, ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways and physiological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine: The non-hydrochloride form of the compound.
Uniqueness
®-1-(3-methoxy-6-methylpyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H15ClN2O |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(1R)-1-(3-methoxy-6-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-4-5-8(12-3)9(11-6)7(2)10;/h4-5,7H,10H2,1-3H3;1H/t7-;/m1./s1 |
InChI Key |
YQMZVRUAXWFKIQ-OGFXRTJISA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)OC)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


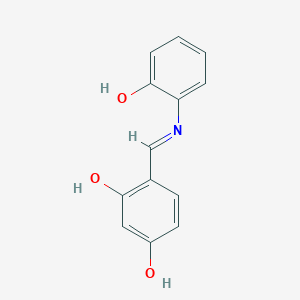
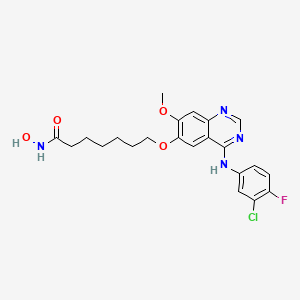
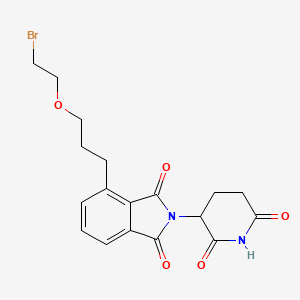

![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
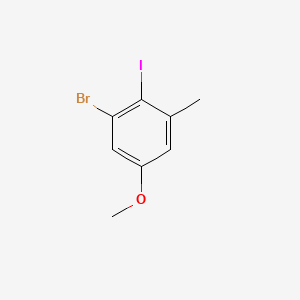
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)

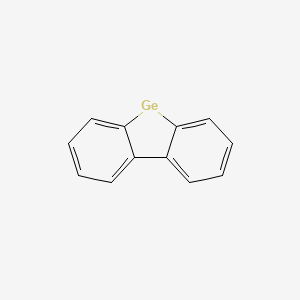
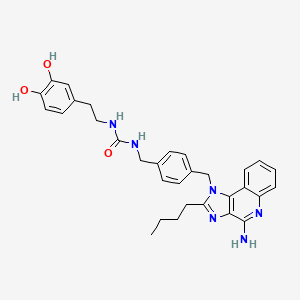

![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)

